Ammonium cerium (IV) nitrate
Description
Significance of Cerium (IV) in Redox Processes
The prominence of ammonium (B1175870) cerium (IV) nitrate (B79036) in chemical research is intrinsically linked to the potent oxidizing nature of the cerium(IV) ion. researchgate.net Cerium is a lanthanide that can readily exist in two stable oxidation states: +3 and +4. researchgate.net This ability to participate in one-electron transfer reactions is central to its function. researchgate.net The Ce(IV) ion is a strong one-electron oxidizing agent, a fact quantified by its high redox potential of approximately 1.61 V versus the normal hydrogen electrode (NHE). wikipedia.org This makes it a more powerful oxidizing agent than even chlorine (Cl₂), which has a standard redox potential of about 1.36 V. wikipedia.org
In a redox process, the Ce(IV) ion is converted to the Ce(III) ion in a one-electron change. wikipedia.org This transformation is often visually apparent, as the characteristic orange color of the Ce(IV) solution fades to a pale yellow, provided the other reactants and products are not strongly colored. wikipedia.org This visual cue can be a useful indicator during a chemical reaction. The high reduction potential of Ce(IV) makes it a highly efficient oxidizing reagent compared to other cations, and it is frequently employed for the oxidation of a wide range of organic compounds. researchgate.net
The oxidizing strength of the Ce(IV) ion is comparable to that of other strong oxidants used in analytical chemistry, such as permanganate (B83412) (MnO₄⁻), bromate (B103136) (BrO₃⁻), and dichromate (Cr₂O₇²⁻). chemicalbook.com This has led to its use as a standard oxidant in quantitative analysis, particularly in volumetric titrations. spectrumchemical.comchemicalbook.com
Overview of Electron Transfer Capabilities
The chemistry of cerium(IV) oxidation is largely dominated by radical and radical cation chemistry, a direct consequence of its nature as a powerful one-electron oxidant. nih.gov This capability to mediate oxidative electron transfer has made ceric ammonium nitrate a versatile reagent in a multitude of synthetic transformations. acs.org The process typically involves the transfer of a single electron from an organic substrate to the Ce(IV) center, generating a radical cation from the substrate and reducing the cerium to its +3 oxidation state.
This electron transfer capability is the driving force behind numerous useful chemical reactions. For instance, CAN has been instrumental in the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgnih.gov These reactions often proceed through a mechanism involving the oxidative addition of soft anions to alkenes, mediated by CAN. nih.gov
Furthermore, CAN is utilized as a deprotection reagent in organic synthesis. wikipedia.org A notable example is the cleavage of para-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl ethers, which serve as protecting groups for alcohols. wikipedia.org In this reaction, two equivalents of CAN are used to release the alcohol and convert the para-methoxybenzyl ether to para-methoxybenzaldehyde. wikipedia.org
The versatility of CAN's electron transfer capabilities extends to its use as a catalyst. chemimpex.com It can initiate polymerization reactions and is effective in various organic transformations where a one-electron oxidation is a key step. researchgate.netchemicalbook.com The ability of CAN to generate radicals has enhanced its effectiveness not only as a stoichiometric reagent but also as a catalyst in a variety of chemical processes. researchgate.net
Interactive Data Table: Properties of Ammonium Cerium (IV) Nitrate
| Property | Value | Reference |
| Chemical Formula | (NH₄)₂[Ce(NO₃)₆] | wikipedia.org |
| Molar Mass | 548.22 g/mol | sigmaaldrich.com |
| Appearance | Orange-red crystals | wikipedia.org |
| Melting Point | 107-108 °C | wikipedia.org |
| Solubility in Water | 141 g/100 mL (25 °C) | wikipedia.org |
| Crystal Structure | Monoclinic | wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
CeH4N6O15 |
|---|---|
Molecular Weight |
468.18 g/mol |
IUPAC Name |
azanium;cerium(4+);pentanitrate |
InChI |
InChI=1S/Ce.5NO3.H3N/c;5*2-1(3)4;/h;;;;;;1H3/q+4;5*-1;/p+1 |
InChI Key |
PCCNIENXBRUYFK-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] |
Origin of Product |
United States |
Mechanistic Investigations of Cerium Iv Redox Chemistry
Unimolecular and Associative Electron Transfer Mechanisms
The oxidation of organic substrates by cerium(IV) nitrate (B79036) can proceed through two primary electron transfer mechanisms: unimolecular (outer-sphere) and associative (inner-sphere) pathways. The operative mechanism is largely dictated by the nature of the substrate and the reaction conditions.
In an outer-sphere mechanism , the electron transfer occurs without the formation of a direct bond between the cerium ion and the substrate. mgesjournals.comwikibooks.org The oxidant and the substrate remain in their respective coordination spheres, and the electron tunnels across the intervening space. wikibooks.org This process is typical for substrates that are not good ligands or when the coordination sphere of the cerium(IV) ion is saturated and substitutionally inert. The rate of outer-sphere electron transfer is governed by the Marcus theory, which considers the reorganization energy of both the oxidant and the reductant, as well as the free energy change of the reaction. acs.orgnih.gov
Conversely, an inner-sphere mechanism involves the formation of a precursor complex where the substrate directly coordinates to the cerium(IV) ion, often by displacing a ligand from its coordination sphere. wikibooks.org This is followed by an intramolecular electron transfer within this complex, leading to the oxidized substrate and Ce(III). This pathway is common for substrates containing functional groups that can act as ligands, such as alcohols and carboxylic acids. tandfonline.com The formation of this intermediate complex can often be detected kinetically or spectrophotometrically. tandfonline.com A study on the oxidation of mannitol (B672) by sulfato-cerium(IV) species provided evidence for the formation of an intermediate complex between the oxidant and the substrate. tandfonline.com
Recent studies on the Ce(III)/Ce(IV) charge transfer in sulfuric acid have proposed a two-step mechanism. acs.orgnih.gov This involves a chemical step where the Ce(IV) species exchanges its anionic ligands with water, followed by a rate-determining outer-sphere electron transfer. acs.orgnih.gov This highlights the dynamic interplay between ligand exchange and electron transfer processes.
Radical and Radical Cation Intermediates in Cerium (IV) Oxidations
The one-electron nature of cerium(IV) oxidation invariably leads to the formation of radical or radical cation intermediates from neutral organic molecules. lehigh.eduresearchgate.netmgesjournals.com The generation and subsequent fate of these reactive species are central to the synthetic utility of ammonium (B1175870) cerium(IV) nitrate.
Generation and Characterization of Reactive Species
Upon interaction with Ce(IV), an organic substrate undergoes a single-electron transfer (SET) to generate a radical cation. mgesjournals.com These intermediates are often highly reactive and can undergo a variety of subsequent transformations, including deprotonation, fragmentation, or reaction with other species in the reaction mixture. For instance, in the oxidation of β-dicarbonyl compounds, the initially formed radical cations can undergo different decay pathways depending on the solvent. nih.gov
The direct observation and characterization of these transient species can be challenging due to their short lifetimes. However, various techniques have been employed to study them. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing radical species. mdpi.com In some cases, the radical cations derived from certain substrates, such as those from β-diketones and β-keto silyl (B83357) enol ethers, have been found to be surprisingly stable in specific solvents like methylene (B1212753) chloride, allowing for their kinetic investigation. nih.gov The presence of Ce(IV) and Ce(III) can be monitored using UV-vis spectroscopy, as the Ce(IV) species typically has a characteristic absorption band that disappears upon its reduction to Ce(III). austinpublishinggroup.comnih.gov
The generation of these reactive intermediates is a hallmark of Ce(IV) chemistry, setting it apart from two-electron oxidants like chromates and permanganates. mgesjournals.com
Role of Singly Occupied Molecular Orbital (SOMO) Catalysis
A significant advancement in harnessing the radical intermediates of cerium(IV) oxidations is the development of Singly Occupied Molecular Orbital (SOMO) catalysis. organic-chemistry.orgorganic-chemistry.orgacs.org This strategy utilizes a chiral secondary amine catalyst that condenses with an aldehyde to form a transient enamine. organic-chemistry.orgacs.org This enamine is then selectively oxidized by one electron by an oxidant like ammonium cerium(IV) nitrate to generate a SOMO-activated electrophilic radical cation. organic-chemistry.orgorganic-chemistry.orgacs.org
This radical cation, being electrophilic, is susceptible to attack by various nucleophiles, such as ketone-derived enol silanes. organic-chemistry.orgacs.org The chiral environment provided by the catalyst directs the enantioselectivity of this attack. acs.org This methodology has enabled the development of a range of enantioselective transformations, including the α-enolation of aldehydes. organic-chemistry.orgacs.org Mechanistic studies have shown that the oxidation of the enamine intermediate is significantly faster than the oxidation of the catalyst itself. princeton.edu The success of these reactions often depends on a delicate balance of components, including the oxidant, catalyst, base, and even the presence of water. organic-chemistry.orgprinceton.edu While cerium(IV) ammonium nitrate has been a successful oxidant in many SOMO-activation studies, in some cases, such as certain polycyclization reactions, it can lead to premature oxidation of intermediates. nih.gov
Influence of Reaction Media and Ligand Coordination on Reactivity
The reactivity of ammonium cerium(IV) nitrate is not an intrinsic property of the Ce(IV) ion alone but is profoundly influenced by its immediate environment, specifically the solvent and the nature of the coordinating ligands.
Solvent Effects on Oxidation Pathways
The choice of solvent can dramatically alter the rate and even the chemoselectivity of cerium(IV) oxidations. lehigh.edu Solvents like acetic acid, acetonitrile (B52724), and their aqueous mixtures are commonly used because they are relatively resistant to oxidation and can dissolve both the cerium salt and the organic substrate. mgesjournals.com
Studies on the oxidation of β-dicarbonyl compounds have shown that the rate of reaction is dependent on the polarity of the solvent, with thermochemical analysis suggesting that the transition state is stabilized by more polar solvents. nih.gov The solvent can also play a direct role in the reaction mechanism. For example, in the decay of radical cations from β-diketones, methanol (B129727) has been shown to be directly involved in the deprotonation of the intermediate, leading to a more ordered transition state. nih.gov In contrast, radical cations derived from β-keto silyl enol ethers were found to decay via a unimolecular pathway in the same study. nih.gov The stability of radical cation intermediates can also be significantly affected by the solvent, with some being surprisingly stable in less coordinating solvents like methylene chloride. nih.gov
Ligand Effects and Complexation Equilibria
The nitrate ions in ammonium cerium(IV) nitrate are not merely spectator ions; they are ligands that coordinate to the Ce(IV) center and influence its redox potential and reactivity. mgesjournals.com In solution, particularly in aqueous nitric acid, Ce(IV) can exist as a variety of anionic, cationic, and neutral species due to complexation with nitrate and hydroxide (B78521) ions. researchgate.net These equilibria are complex and can also involve dimerization or polymerization of cerium species. mgesjournals.comaustinpublishinggroup.com
Dimeric and Polymeric Cerium (IV) Species in Solution
In acidic aqueous solutions, cerium(IV) does not exist as a simple hydrated ion but rather participates in complex equilibria involving hydrolysis and polymerization. researchgate.net The speciation of cerium(IV) is highly dependent on the medium and its concentration. In perchloric acid, Ce(IV) exists predominantly in monomeric forms, such as the unhydrolyzed Ce⁴⁺ and its hydrolyzed counterparts, [Ce(OH)³⁺] and [Ce(OH)₂²⁺]. niscpr.res.in However, alongside these monomers, dimeric and polymeric species are also present. niscpr.res.inlongdom.org
The formation of dimers becomes particularly significant at higher cerium(IV) concentrations, typically above 1.5 × 10⁻³ mol dm⁻³. niscpr.res.in Spectrophotometric studies and thermodynamic calculations have identified several key dimeric structures, including (Ce-O-Ce)⁶⁺ and the hydrolyzed dimer (HOCe-O-CeOH)⁴⁺. researchgate.netniscpr.res.inlongdom.org The tendency for Ce(IV) to form these dimers is influenced by the total cerium concentration, the nature of the oxidizing agent, and in some cases, the pH of the solution. researchgate.net While polymeric species are also formed, their concentrations are generally significantly lower than those of the dimeric species in acidic solutions. longdom.org
The presence of these less reactive dimeric and polymeric forms can complicate kinetic studies. For instance, a decrease in the first-order rate constant with an increasing total concentration of Ce(IV) is often attributed to the increasing proportion of inactive or less active dimeric species. niscpr.res.in To accurately analyze kinetic data, it is often necessary to calculate the concentration of the active monomeric cerium(IV) species, taking into account the equilibrium of dimer formation. longdom.org A dimerization constant (Kd) of approximately 20 has been used for such calculations in perchlorate (B79767) media. niscpr.res.inlongdom.org The presence of these various species is a primary reason that cerium(IV) chemistry in perchloric acid has been studied less extensively than in sulfuric acid, where sulfato complexes dominate. niscpr.res.inaustinpublishinggroup.com
Acid Catalysis and Proton Generation
The role of acid in cerium(IV)-mediated oxidations is complex and substrate-dependent, exhibiting both catalysis and inhibition. The hydrogen ion concentration directly influences the hydrolysis equilibrium of Ce(IV) species.
(1) Ce⁴⁺ + H₂O ⇌ [Ce(OH)]³⁺ + H⁺
Beyond influencing the oxidant's speciation, cerium(IV) can function as a powerful Lewis acid catalyst. soton.ac.ukbeilstein-archives.org In the amination of naphthoquinone derivatives, it is proposed that the coordination of Ce(IV) to a carbonyl oxygen is more stable than protonation by the acidic medium. beilstein-archives.org This Lewis acid interaction generates a more favorable chemical balance for nucleophilic attack, thereby increasing the reaction kinetics. beilstein-archives.org In a related concept termed "Lewis-assisted Brønsted acidity," a lanthanide ion can bind to an acid (e.g., nitric acid), enhancing its polarization and facilitating proton liberation, which in turn can generate the active electrophile, such as the nitronium ion (NO₂⁺). kuleuven.be
Kinetic Studies of Cerium (IV)-Mediated Transformations
Determination of Reaction Orders and Rate Constants
Kinetic studies are fundamental to elucidating the mechanisms of cerium(IV) oxidations. The determination of reaction orders with respect to the oxidant, substrate, and other species in solution provides critical insight into the rate-determining step and the composition of the activated complex.
A common observation in many cerium(IV) oxidations is a first-order dependence on the concentration of Ce(IV). austinpublishinggroup.comresearchgate.nethilarispublisher.comjmaterenvironsci.com This is observed in the oxidation of substrates like L-glutamine, dextrose, and tripelennamine. austinpublishinggroup.comhilarispublisher.comjmaterenvironsci.com The order with respect to the organic substrate is often less than unity, which is a classic indicator of the formation of a pre-equilibrium intermediate complex between the cerium(IV) species and the substrate. austinpublishinggroup.com
The influence of hydrogen ion concentration is variable, with observed orders ranging from negative fractional to positive fractional, reflecting the differing reactivities of the various hydrolyzed and unhydrolyzed cerium(IV) species. austinpublishinggroup.comresearchgate.net In some cases, the kinetic profile can be more complex. The dehydroxymethylative amination of cyclohexylmethanol showed zero-order dependence on the alcohol substrate but first-order dependence on the radical trapping agent, di-tert-butyl azodicarboxylate (DBAD). acs.org This suggests that the rate-limiting step is not the initial oxidation of the alcohol but the subsequent nucleophilic addition of the generated alkyl radical to DBAD. acs.org
These findings allow for the derivation of a rate law that describes the reaction kinetics. For example, a study on the reduction stripping of Ce⁴⁺ from an organic phase derived a detailed rate equation, highlighting the specific dependencies on each reactant. mdpi.com
| Substrate/Reaction | Order w.r.t. [Ce(IV)] | Order w.r.t. [Substrate] | Order w.r.t. [H⁺] | Reference |
|---|---|---|---|---|
| L-Glutamine | 1 | < 1 | Negative Fractional | austinpublishinggroup.com |
| Vanillin | 1 | 1 | Positive Fractional | researchgate.net |
| Dextrose (Rh(III) catalyzed) | 1 | - | - | hilarispublisher.com |
| Tripelennamine (Ru(III) catalyzed) | 1 | Fractional | Fractional | jmaterenvironsci.com |
| Reduction Stripping of Ce⁴⁺ | 1.08 | -1.03 (w.r.t. HEH/EHP) | 0.99 | mdpi.com |
| Dehydroxymethylative Amination of Cyclohexylmethanol | - | 0 | - | acs.org |
Activation Parameters and Transition State Analysis
The effect of temperature on the reaction rate is analyzed using the Arrhenius and Eyring equations to determine activation parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). These parameters provide thermodynamic insight into the transition state of the rate-limiting step. austinpublishinggroup.comhilarispublisher.com
Many cerium(IV)-mediated reactions are characterized by a large and negative entropy of activation (ΔS‡). researchgate.nethilarispublisher.comresearchgate.net This is indicative of the formation of a more ordered, rigid activated complex compared to the reactants in solution. jmaterenvironsci.comresearchgate.net This loss of degrees of freedom strongly supports mechanisms that proceed through an intermediate complex, which decomposes in the rate-determining step. jmaterenvironsci.com
| Reaction | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) | Reference |
|---|---|---|---|---|
| Oxidation of L-Glutamine (Uncatalyzed) | 76.8 | -50.1 | 91.7 | austinpublishinggroup.com |
| Oxidation of L-Glutamine (Ag(I)-Catalyzed) | 48.2 | -118.5 | 83.6 | austinpublishinggroup.com |
| Oxidation of Vanillin (Path 1) | 3.45 ± 0.24 | -247.81 ± 0.81 | - | researchgate.net |
| Oxidation of Vanillin (Path 2) | 43.61 ± 2.49 | -141.23 ± 8.26 | - | researchgate.net |
| Oxidation of Dextrose (Rh(III)-Catalyzed) | - (Ea = 41.35) | -101.84 | - | hilarispublisher.com |
| Reduction Stripping of Ce⁴⁺ | - (Ea = 36.6) | - | - | mdpi.com |
Theoretical and Computational Approaches to Reaction Mechanisms
Theoretical and computational methods, particularly density functional theory (DFT), have become indispensable tools for achieving a deeper understanding of cerium(IV) reaction mechanisms. chinesechemsoc.orgnih.gov These approaches complement experimental data by providing insights into electronic structures, bonding, and the energetics of reaction pathways that are difficult to probe experimentally. chinesechemsoc.orgresearchgate.net
Computational studies have been successfully used to predict and verify the structures of cerium complexes. For instance, the calculated geometries of novel cerium(IV)-carbon σ-bonded complexes, including bond lengths, showed excellent agreement with data obtained from single-crystal X-ray diffraction. chinesechemsoc.org This validation allows for further computational investigation into bonding properties and the origins of spectroscopic features, such as NMR chemical shifts. chinesechemsoc.org
A significant contribution of computational chemistry has been in elucidating the complex charge-transfer mechanism of the Ce(III)/Ce(IV) couple in acidic media. nih.govacs.org Combined experimental (EXAFS) and DFT studies in sulfuric acid confirmed that Ce³⁺ is coordinated by water, while the dominant Ce⁴⁺ species is a [CeIV(H₂O)₆(HSO₄)₃]⁺ complex. nih.gov To reconcile the structural change with the observed outer-sphere electron transfer kinetics, a two-step "CE" mechanism was proposed: a chemical step (C) involving ligand exchange is followed by a rate-determining electron transfer step (E) that adheres to Marcus theory. nih.govacs.org DFT calculations of the ligand-exchange free energy were in good agreement with the experimentally observed shift in the redox potential, lending strong support to the proposed mechanism. nih.govacs.org These theoretical models provide a quantitative framework that can successfully account for the structural and kinetic data observed experimentally. acs.org
Applications in Organic Synthesis
Oxidative Transformations of Organic Substrates
Ammonium (B1175870) cerium (IV) nitrate (B79036) (CAN) is a versatile reagent for the oxidation of a variety of organic functional groups, including alcohols, phenols, ethers, and thiols. wikipedia.orgottokemi.com It is also capable of facilitating the selective oxidation of C-H bonds and effecting oxidative cleavage reactions. ottokemi.comthieme-connect.com
Ammonium cerium (IV) nitrate is an effective reagent for the oxidation of alcohols to their corresponding carbonyl compounds. organic-chemistry.orgottokemi.com The outcome of the oxidation is dependent on the structure of the alcohol substrate. wikipedia.orgchemistryviews.org
Secondary alcohols are readily oxidized to ketones. organic-chemistry.orglibretexts.org For instance, the oxidation of a secondary alcohol like propan-2-ol yields propanone. chemguide.co.uk The reaction involves the removal of a hydrogen atom from the hydroxyl group and another from the carbon atom bearing the hydroxyl group. libretexts.orgchemguide.co.uk
Primary alcohols can be oxidized to aldehydes. chemistryviews.orgchemguide.co.uk However, the aldehyde product is susceptible to further oxidation to a carboxylic acid. chemguide.co.ukchemistryguru.com.sg To achieve the selective formation of aldehydes, specific reaction conditions are often employed, such as using an excess of the alcohol and removing the aldehyde from the reaction mixture as it forms to prevent over-oxidation. chemguide.co.uk
Benzylic and allylic alcohols are particularly amenable to oxidation with CAN. organic-chemistry.orgorganic-chemistry.org The combination of CAN with a co-catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) under an oxygen atmosphere has been shown to be a highly efficient system for the aerobic oxidation of benzylic and allylic alcohols to aldehydes and ketones, often resulting in excellent yields and short reaction times. organic-chemistry.orgorganic-chemistry.org However, significant steric hindrance in the substrate can impede the reaction. organic-chemistry.orgorganic-chemistry.org
Below is a table summarizing the CAN-mediated oxidation of various alcohols.
| Alcohol Substrate | Product | Catalyst System | Noteworthy Findings |
| Secondary Alcohols | Ketones | CAN | General and efficient transformation. organic-chemistry.orglibretexts.org |
| Primary Alcohols | Aldehydes or Carboxylic Acids | CAN | Product selectivity depends on reaction conditions. wikipedia.orgchemguide.co.uk |
| Benzylic Alcohols | Aldehydes/Ketones | CAN/O₂ | Can be oxidized efficiently. samaterials.com |
| Benzylic & Allylic Alcohols | Aldehydes/Ketones | CAN/TEMPO/O₂ | Provides excellent yields and short reaction times. organic-chemistry.orgorganic-chemistry.org |
This compound is a versatile oxidant capable of transforming ethers, phenols, and thiols. wikipedia.orgottokemi.com
The oxidation of phenols using CAN can lead to the formation of quinones. wikipedia.orgopenstax.org This transformation is particularly efficient for hydroquinones and catechols. wikipedia.org Phenols are generally more susceptible to oxidation than simple alcohols. ucalgary.ca The oxidation of a phenol (B47542) to a quinone involves the disruption of the aromatic ring's aromaticity and the conversion of the hydroxyl group into a carbonyl group. quora.com
Ethers can also undergo oxidation with CAN. For example, para-methoxybenzyl ethers, which are often used as protecting groups for alcohols, can be cleaved by CAN to release the free alcohol and form para-methoxybenzaldehyde. wikipedia.org The direct oxidative deprotection of trimethylsilyl (B98337) ethers to the corresponding carbonyl compounds has also been achieved using CAN supported on HZSM-5 zeolite under microwave irradiation. niscpr.res.in
In the case of thiols (or sulfides), CAN can be used to selectively oxidize them to sulfoxides. sigmaaldrich.com This reaction can be performed using a catalytic amount of CAN supported on silica (B1680970) gel with sodium bromate (B103136) as the stoichiometric oxidant, which simplifies the work-up and product isolation. organic-chemistry.org
The table below provides an overview of these oxidative transformations.
| Substrate | Product | Reagent System | Key Feature |
| Phenols | Quinones | CAN | Efficient oxidation, especially for hydroquinones and catechols. wikipedia.orgopenstax.org |
| p-Methoxybenzyl ethers | Aldehydes/Alcohols | CAN | Used for deprotection of alcohols. wikipedia.org |
| Trimethylsilyl ethers | Carbonyl Compounds | CAN/HZSM-5 Zeolite | Rapid, solvent-free oxidative deprotection. niscpr.res.in |
| Sulfides | Sulfoxides | Catalytic CAN/NaBrO₃/Silica Gel | Selective oxidation with simplified work-up. organic-chemistry.org |
This compound is capable of selectively oxidizing certain C-H bonds, particularly those in benzylic positions. wikipedia.orgottokemi.com This reaction allows for the direct functionalization of alkylarenes. For instance, methylarenes can undergo benzylic oxidation when treated with CAN. chemeurope.com This process is valuable for converting readily available starting materials into more functionalized products, such as aldehydes, ketones, or esters, depending on the reaction conditions and the presence of other nucleophiles. samaterials.com The oxidative power of CAN facilitates the formation of a radical intermediate at the benzylic position, which is then further transformed into the final product.
| Substrate Type | Bond Type | Product Type | Significance |
| Alkylarenes (e.g., Toluene derivatives) | Benzylic C-H | Benzylic carbonyls or esters | Direct functionalization of hydrocarbons. samaterials.comchemeurope.com |
The oxidation of catechols (1,2-dihydroxybenzenes) and hydroquinones (1,4-dihydroxybenzenes) to their corresponding quinones is a synthetically important transformation that can be efficiently carried out using this compound. wikipedia.orgopenstax.org This reaction is often rapid and proceeds in high yield. samaterials.com For example, hydroquinone (B1673460) is quickly converted to p-benzoquinone, and catechol is oxidized to o-benzoquinone using CAN. samaterials.com The reaction can also be performed with CAN supported on silica, which provides a convenient method for the preparation of quinones. scispace.comtandfonline.com This transformation is a key step in the synthesis of many biologically active molecules and materials. The reversible redox equilibrium between hydroquinones and quinones is crucial in many biological processes, such as cellular respiration where ubiquinones (B1209410) act as electron carriers. jackwestin.comlibretexts.org
| Substrate | Product | Reagent | Noteworthy Aspect |
| Hydroquinone | p-Benzoquinone | CAN | Rapid and high-yielding conversion. samaterials.comwikipedia.org |
| Catechol | o-Benzoquinone | CAN | Efficient synthesis of ortho-quinones. samaterials.com |
| Substituted Hydroquinones/Catechols | Substituted Quinones | CAN on Silica | Convenient solid-supported reagent system. scispace.comtandfonline.com |
This compound can be employed to effect the oxidative cleavage of certain chemical bonds. A notable application is the cleavage of epoxides to yield carbonyl compounds. thieme-connect.com This reaction, typically conducted in aqueous acetonitrile (B52724) at room temperature, can be applied to various epoxides, resulting in the formation of the corresponding aldehydes or ketones in good yields. thieme-connect.com For example, the treatment of styrene (B11656) oxide with CAN results in the formation of benzaldehyde. thieme-connect.com This method provides an alternative to other oxidative cleavage techniques like ozonolysis. The reaction is believed to proceed through a rate-limiting ring-opening of the epoxide to form a vicinal diol intermediate, which is then cleaved by the oxidant. nih.gov
| Substrate | Product(s) | Reagent System | Key Transformation |
| Epoxides | Aldehydes and/or Ketones | CAN in aqueous acetonitrile | Cleavage of the C-C bond of the epoxide ring. thieme-connect.com |
| Styrene Oxide | Benzaldehyde | CAN | Formation of an aldehyde from a terminal aryl epoxide. thieme-connect.com |
Carbon-Carbon Bond Forming Reactions
Beyond its role as a classical oxidant, this compound serves as a powerful one-electron oxidant that can initiate radical-mediated reactions, leading to the formation of new carbon-carbon bonds. thieme-connect.comrsc.org This capability has been harnessed for the synthesis of various cyclic and acyclic structures. acs.org The reaction mechanism generally involves the oxidation of a substrate by CAN to generate a radical or a radical cation intermediate, which then participates in subsequent bond-forming steps. acs.orgrsc.org
CAN has been shown to mediate the oxidative addition of 1,3-dicarbonyl compounds to alkenes, providing a facile route to dihydrofurans. rsc.orgrsc.org These reactions often proceed under mild conditions and can offer superior yields compared to other radical-based methods. rsc.orgrsc.org The versatility of CAN in this area has led to the development of novel one-pot syntheses for complex molecules like tetrahydrofurans and aminotetralins. acs.orgsigmaaldrich.com The ability to generate carbon-centered radicals using CAN has established it as a valuable tool for constructing C-C bonds in modern organic synthesis. rsc.org
| Reaction Type | Substrates | Product Type | Mediating Reagent | Significance |
| Oxidative Cyclization | 1,3-Dicarbonyl compounds + Alkenes | Dihydrofurans | CAN | Efficient radical-mediated C-C and C-O bond formation. rsc.orgrsc.org |
| Intermolecular Addition | Electrophilic Radicals + Alkenes | Functionalized Alkanes | CAN | Formation of C-C bonds via radical addition. organic-chemistry.org |
| Intramolecular Cyclization | Unsaturated Substrates | Cyclic Compounds (e.g., Tetrahydrofurans) | CAN | One-pot synthesis of complex cyclic systems. acs.org |
Oxidative Addition to Alkenes: Intermolecular and Intramolecular Processes
A significant application of CAN lies in its ability to promote the oxidative addition of electrophilic radicals to alkenes. organic-chemistry.orgsamaterials.comthermofisher.com This process enables both intermolecular and intramolecular carbon-carbon and carbon-heteroatom bond formations. organic-chemistry.orgsamaterials.com The reaction is initiated by the one-electron oxidation of a suitable precursor by CAN to generate a radical intermediate. This radical then adds to an alkene, and subsequent oxidation of the resulting radical by a second equivalent of CAN leads to a cation that can be trapped by a nucleophile. acs.org
This methodology has been successfully employed in the synthesis of various cyclic and acyclic compounds. For instance, the CAN-mediated reaction of 1,3-dicarbonyl compounds with alkenes provides a straightforward route to dihydrofuran derivatives. acs.org
Reaction with 1,3-Dicarbonyl Compounds
The reaction of 1,3-dicarbonyl compounds with CAN is a notable application, leading to the formation of carbon-carbon bonds. tandfonline.com In the presence of CAN, 1,3-dicarbonyl compounds can undergo oxidative coupling to form dimers, which are valuable intermediates for synthesizing cyclopentanone (B42830) and furan (B31954) derivatives. tandfonline.com The proposed mechanism involves the formation of a cation radical from the 1,3-dicarbonyl compound, which then dimerizes. tandfonline.com This method provides a convenient and highly efficient route for the synthesis of 1,4-diketone derivatives with excellent yields. tandfonline.com
| Reactant 1 (1,3-Dicarbonyl Compound) | Product (Dimer) | Yield (%) |
| 3,4-Diacetylhexane-2,5-dione | Dimer of 3,4-diacetylhexane-2,5-dione | up to 96 |
| 3,4-Dibenzoylhexane-2,5-dione | Dimer of 3,4-dibenzoylhexane-2,5-dione | Not specified |
This table showcases examples of the oxidative coupling of 1,3-dicarbonyl compounds facilitated by CAN. tandfonline.com
Cycloaddition and Cyclodimerization Reactions
CAN has proven to be an effective initiator for cycloaddition and cyclodimerization reactions. organic-chemistry.org A noteworthy example is the one-pot cyclodimerization of various styrenes in acetonitrile or acrylonitrile, which yields 1-amino-4-aryltetralin derivatives. organic-chemistry.orgacs.org This reaction highlights the ability of CAN to facilitate complex bond-forming cascades. acs.org Methoxystyrenes, for instance, readily undergo dimerization when treated with CAN in methanol (B129727), while in acetonitrile, cyclized products are formed. researchgate.net
Olefin Functionalization via Radical Pathways
CAN is instrumental in the functionalization of olefins through radical pathways. organic-chemistry.org The generation of radicals via single electron transfer from CAN allows for their addition to alkenes, initiating a sequence of reactions that lead to functionalized products. rsc.org This strategy has been employed in various transformations, including the alkenylation of C-H bonds. rsc.org The use of CAN as an oxidant in these reactions supports the involvement of a single electron transfer mechanism. rsc.org The photolysis of CAN can also produce the nitrate radical (NO₃•), which selectively abstracts a hydrogen atom, offering a method for the oxidative functionalization of molecules like adamantane. acs.org
Carbon-Heteroatom Bond Forming Reactions
Beyond carbon-carbon bond formation, CAN is also a valuable reagent for constructing carbon-heteroatom bonds. acs.orgresearchgate.netnih.govacs.org
Oxidative Addition of Soft Anions to Alkenes
CAN facilitates the oxidative addition of soft anions, such as azide (B81097) (N₃⁻) and thiocyanate (B1210189) (SCN⁻), to alkenes. organic-chemistry.orgacs.orgnih.gov This process involves the oxidation of the soft anion by CAN to generate a radical, which then adds to the alkene. The resulting radical intermediate is subsequently oxidized by another equivalent of CAN to a cation, which is then trapped by a nucleophile, often a nitrate ion from the CAN itself. acs.orglibretexts.org This leads to the formation of difunctionalized products, such as α-azido-β-nitratoalkanes. acs.orglibretexts.org
| Alkene | Soft Anion | Product |
| D-galactal | Sodium azide | Diastereomeric azido (B1232118) nitrates |
This table illustrates the oxidative addition of a soft anion to an alkene mediated by CAN. libretexts.org
Synthesis of N-containing Compounds (e.g., Aza-Michael Reactions, Formamidines)
CAN is an effective catalyst for the synthesis of various nitrogen-containing compounds. organic-chemistry.orgresearchgate.net It efficiently catalyzes the aza-Michael reaction, which is the conjugate addition of amines to α,β-unsaturated carbonyl compounds. organic-chemistry.orgorganic-chemistry.org This reaction proceeds under mild, aqueous conditions and provides good to excellent yields of β-amino carbonyl compounds. organic-chemistry.org Notably, CAN shows chemoselectivity, favoring the reaction of aliphatic amines while aromatic amines are generally unreactive under these conditions. organic-chemistry.orgorganic-chemistry.org
Furthermore, CAN has been utilized as a Lewis acid catalyst for the synthesis of N,N'-diarylsubstituted formamidines. researchgate.netscirp.orgresearchgate.net This environmentally friendly method involves the reaction of aromatic amines with triethylorthoformate in water at ambient temperature, offering high yields and operational simplicity. scirp.orgresearchgate.net
Formation of S-containing Compounds
This compound facilitates the formation of various sulfur-containing compounds. One notable application is the synthesis of vinyl sulfones. The reaction between aryl sulfinates and sodium iodide with alkenes, mediated by CAN, yields vinyl sulfones in very good yields. A similar reaction with alkynes produces β-iodovinyl sulfones, which can be converted to acetylenic sulfones upon treatment with potassium carbonate. organic-chemistry.org
Another key transformation is the oxidation of sulfides to sulfoxides. This can be achieved using a catalytic amount of CAN supported on silica gel, with sodium bromate as the stoichiometric oxidant. The use of this heterogeneous reagent simplifies the work-up and product isolation procedures. organic-chemistry.org
Heterocycle Synthesis
CAN is a valuable reagent for the synthesis of a variety of heterocyclic compounds, acting as a catalyst or an oxidant to promote cyclization and condensation reactions.
Quinoxalines, known for their applications as dyes, organic semiconductors, and as components in antibiotics, can be efficiently synthesized using catalytic amounts of CAN. wikipedia.orglaboratoriumdiscounter.nl The CAN-catalyzed condensation reaction of various 1,2-diketones and 1,2-diamines proceeds in water, offering an environmentally friendly approach. rsc.orgresearchgate.net This method is efficient for both aromatic and aliphatic 1,2-diketones and various aromatic 1,2-diamines, producing quinoxaline (B1680401) derivatives in excellent yields. rsc.orgresearchgate.net The reaction is often complete in a short time at room temperature. researchgate.net
The use of CAN in tap water as a catalyst has been highlighted as a simple, proficient, and green method for quinoxaline synthesis. rsc.org Typically, a small mole percentage (e.g., 5 mol%) of CAN is sufficient to catalyze the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. rsc.orgresearchgate.net
Table 1: CAN-Catalyzed Synthesis of Quinoxaline Derivatives
| 1,2-Diamine Reactant | 1,2-Dicarbonyl Reactant | Solvent | Catalyst Loading (mol%) | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | Water | 5 | Excellent | researchgate.net |
| Substituted Phenylene Diamines | Aromatic 1,2-diketones | Water | 5 | Excellent | rsc.org |
| Tetra-amines | Aliphatic 1,2-diketones | Water | 5 | Excellent | rsc.org |
| Anilines | Alkyl vinyl ethers | Not specified | Catalytic | Not specified | wikipedia.orglaboratoriumdiscounter.nl |
Note: "Excellent" yields are as reported in the source, without specific percentages provided in the abstract.
This compound is highly effective in synthesizing tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives from tertiary 1,4- and 1,5-diols, respectively. organic-chemistry.orgorganic-chemistry.org This reaction proceeds at room temperature with high yield and stereoselectivity. organic-chemistry.orgresearchgate.net The process is believed to occur through a radical-mediated cyclization, which avoids the elimination reactions often seen with traditional acid-catalyzed methods, especially with tertiary alcohols. organic-chemistry.orgsci-hub.se This methodology has been successfully applied to the synthesis of various fragrant and bioactive compounds, including linalool (B1675412) oxide, manoyl oxide, and ambrox. organic-chemistry.orgresearchgate.netsci-hub.se The reaction typically uses 1.2 equivalents of CAN in acetonitrile and takes 8-15 hours to complete. researchgate.netsci-hub.se
Table 2: Synthesis of Tetrahydrofuran and Tetrahydropyran Derivatives using CAN
CAN catalyzes an efficient, four-component reaction to produce substituted 6-alkoxy-2-methyl-1,4,5,6-tetrahydropyridines. nih.govresearchgate.net This atom-economical process involves primary aliphatic amines, β-ketoesters or β-ketothioesters, α,β-unsaturated aldehydes, and alcohols. nih.govresearchgate.net These tetrahydropyridine (B1245486) derivatives can then be converted into functionalized homoquinolizine frameworks in excellent yields through a two-step sequence of regioselective γ-deprotonation–allylation and ring-closing metathesis. nih.govresearchgate.net
A one-pot synthesis of 2-arylbenzothiazoles can be achieved from the reaction of 2-aminothiophenol (B119425) and aromatic aldehydes catalyzed by CAN. mdpi.comnih.gov This method is notable for being one of the few direct one-pot syntheses of these compounds at ambient temperature, providing high yields. mdpi.com The procedure involves stirring a mixture of 2-aminothiophenol, an aromatic aldehyde, and a catalytic amount of CAN (e.g., 10 mol%) in a solvent like methanol overnight at room temperature. mdpi.com Another approach involves the CAN-mediated cyclization of the intermediate radical formed from the oxidative coupling of thiophenols and aromatic nitriles, which also produces a wide range of 2-arylbenzothiazoles in excellent yields. acs.orgnih.gov
Table 3: Synthesis of 2-Arylbenzothiazoles using CAN
The utility of CAN extends to the synthesis of other important heterocyclic systems. For instance, CAN has been employed in novel carbon-carbon bond-forming reactions that lead to the one-pot synthesis of dihydrofurans and aminotetralins. acs.org It also facilitates carbon-heteroatom bond formation through the oxidative addition of soft anions to alkenes. acs.org Furthermore, CAN catalyzes the Paal-Knorr reaction of 1,4-diketones with various amines to furnish pyrroles. ekb.eg The synthesis of pyrrolo[1,2-b]pyridazines has also been explored, often through 1,3-dipolar cycloaddition reactions of mesoionic oxazolo-pyridazinones, which can be generated under conditions where CAN could potentially be used as an oxidant. mdpi.com
Deprotection Strategies in Multistep Synthesis
This compound, commonly abbreviated as CAN, serves as a versatile and efficient reagent in multistep organic synthesis for the removal of various protecting groups. Its utility stems from its strong oxidizing power, which can be harnessed to cleave a range of functionalities under relatively mild conditions. The protection and subsequent deprotection of reactive functional groups are critical steps in the synthesis of complex molecules, and CAN provides a valuable tool for these transformations, often with high chemoselectivity. niscpr.res.inuaic.ro This allows for the unmasking of a specific functional group while leaving other sensitive parts of the molecule intact. niscpr.res.inthieme-connect.com
The mechanism of deprotection by CAN typically involves a single-electron transfer (SET) from the electron-rich protecting group to the Ce(IV) center, which is reduced to Ce(III). acs.orgugent.be This initial oxidation step generates a radical cation intermediate, which then undergoes further reaction, often involving solvent or trace water, to liberate the protected functional group. The specific pathway and the required stoichiometry of CAN can vary depending on the nature of the protecting group being cleaved.
Cleavage of Ether Protecting Groups
CAN is widely employed for the oxidative deprotection of several types of ether protecting groups, which are commonly used to mask hydroxyl functionalities.
p-Methoxybenzyl (PMB) Ethers: The p-methoxybenzyl group is a frequently used protecting group for alcohols due to its stability under various conditions. CAN is a classic reagent for its removal. acs.orgoup.com The reaction proceeds via oxidative cleavage, where the electron-rich p-methoxybenzyl group is oxidized to p-methoxybenzaldehyde, releasing the free alcohol. wikipedia.org This process typically requires two equivalents of CAN per equivalent of the PMB ether. wikipedia.org The reaction is often performed in aqueous acetonitrile. ugent.be This method is particularly valuable because the PMB group can be cleaved selectively in the presence of other protecting groups like benzyl (B1604629) ethers, which are less susceptible to oxidation by CAN. oup.com
Silyl (B83357) Ethers: Silyl ethers, such as trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers, are among the most common protecting groups for alcohols. libretexts.org CAN has proven effective for their cleavage. niscpr.res.inacs.org The use of CAN supported on solid matrices like silica gel (CAN-SiO₂) or HZSM-5 zeolite can enhance reaction rates and simplify product isolation. niscpr.res.inacs.orgnih.gov Research has shown that CAN-SiO₂ can selectively remove a TBDMS or TIPS group from a primary hydroxyl function in the presence of silyl ethers on secondary hydroxyls. acs.orgnih.gov Furthermore, using CAN supported on HZSM-5 zeolite under microwave irradiation provides a rapid method for the direct oxidative deprotection of trimethylsilyl ethers to the corresponding carbonyl compounds. niscpr.res.in
Trityl (Tr), Monomethoxytrityl (MMTr), and Dimethoxytrityl (DMTr) Ethers: In the field of nucleoside and nucleotide chemistry, the selective deprotection of hydroxyl groups is paramount. CAN on silica gel has been demonstrated to be an effective reagent for the rapid and selective cleavage of Tr, MMTr, and DMTr groups from protected nucleosides. acs.orgnih.gov The efficiency of the deprotection correlates with the stability of the carbocation formed upon cleavage (DMTr⁺ > MMTr⁺ > Tr⁺). nih.gov
Table 1: Deprotection of Ether Protecting Groups Using this compound
Protecting Group Substrate Type Conditions Time Yield (%) Reference DMTr 5'-O-DMTr-Thymidine CAN-SiO₂, CH₃CN/H₂O 5 min 98 nih.gov TBDMS (primary) 3',5'-bis-O-(tert-butyldimethylsilyl)uridine CAN-SiO₂ (cat.), CH₃CN/H₂O 1 h 94 nih.gov PMB 4-(p-Methoxybenzyloxy)benzyl alcohol CAN, CH₃CN/H₂O (3:1) 20 min 90 oup.com TMS Trimethylsilyloxyoctane CAN/HZSM-5, Solvent-free, MW 45 sec 90 (as Octanal) niscpr.res.in
Deprotection of Acetals and Ketals
Acetal and ketal moieties, including acetonides and benzylidene acetals, are common protecting groups for 1,2- and 1,3-diols, particularly in carbohydrate chemistry. niscpr.res.inthieme-connect.com CAN provides a mild and chemoselective method for their removal.
The deprotection can often be achieved using catalytic amounts of CAN in a moist organic solvent like acetonitrile. niscpr.res.inresearchgate.net The presence of water is believed to be crucial, as it can lead to the in-situ formation of nitric acid, which acts as the catalyst for hydrolysis. niscpr.res.in This method's mildness allows for the selective deprotection of more labile acetals. For example, in diacetone glucose derivatives, the primary 5,6-O-isopropylidene group can be selectively cleaved while leaving the 1,2-O-isopropylidene group intact. niscpr.res.in
For substrates sensitive to standard acidic conditions, a reagent system of CAN buffered with pyridine (B92270) (pH 4.4) can be employed. thieme-connect.com This system has been used to cleave acetonides, benzylidenes, and tetrahydropyranyl (THP) ethers in the presence of other acid-labile functionalities. thieme-connect.com
Table 2: Chemoselective Deprotection of Acetonides Using this compound
Substrate Conditions Time Yield (%) Reference 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose CAN (20 mol%), moist CH₃CN, RT 2 h 92 niscpr.res.in 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose CAN (20 mol%), moist CH₃CN, RT 2.5 h 90 niscpr.res.in Methyl 2,3:4,6-di-O-isopropylidene-α-D-mannopyranoside CAN (20 mol%), moist CH₃CN, RT 3 h 0 (No reaction) niscpr.res.in
Cleavage of Dithioacetals
Dithioacetals are robust protecting groups for carbonyl compounds and are also important as acyl carbanion equivalents. tandfonline.com The regeneration of the carbonyl group from a dithioacetal is a key transformation. CAN is recognized as one of several metallic oxidants capable of mediating this deprotection, typically furnishing the desired aldehyde or ketone in good yields. tandfonline.com
Deprotection of Nitrogen-Containing Groups
CAN is also utilized for the oxidative deprotection of certain nitrogen-protecting groups, particularly those containing electron-rich aromatic systems.
p-Methoxyphenyl (PMP) and p-Ethoxyphenyl (PEP) Groups: The p-methoxyphenyl group is used to protect amines. libretexts.orgchemeurope.com Similar to its ether counterpart, the PMP group on a nitrogen atom can be oxidatively cleaved by CAN. mdpi.com Research on β-lactam synthesis has shown that an N-(p-ethoxyphenyl) group can be efficiently removed using CAN in an aqueous acetonitrile solution. mdpi.com The mechanism involves the oxidation of the aromatic ring to the corresponding benzoquinone. ugent.bemdpi.com
Table 3: Deprotection of N-(p-Ethoxyphenyl)-2-azetidinones Using this compound
Substrate Conditions (CAN equiv.) Solvent Temp (°C) Time Yield (%) Reference 1-(4-Ethoxyphenyl)-3,4-diphenylazetidin-2-one 2.8 CH₃CN/H₂O (3:1) 0 10 min 88 mdpi.com 1-(4-Ethoxyphenyl)-4-styrylazetidin-2-one 2.8 CH₃CN/H₂O (3:1) 0 10 min 85 mdpi.com 1-(4-Ethoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one 2.8 CH₃CN/H₂O (3:1) 0 10 min 90 mdpi.com
Catalytic Roles and Mechanisms
Cerium (IV) as a Stoichiometric and Catalytic Oxidant
Ammonium (B1175870) cerium (IV) nitrate (B79036) (CAN) is a potent one-electron oxidant employed in a variety of chemical transformations. samaterials.comorganic-chemistry.org Its efficacy is derived from the Ce(IV)/Ce(III) redox couple, which has a high reduction potential. researchgate.net In many reactions, CAN is used in stoichiometric amounts to oxidize substrates. For instance, it can oxidize secondary alcohols to ketones and benzylic alcohols to aldehydes. digimat.inorganic-chemistry.org The progress of these oxidations is often visually indicated by a color change from the orange-red of the Ce(IV) complex to the pale yellow of the Ce(III) product. samaterials.com
The mechanism of CAN oxidation typically involves the formation of a radical cation intermediate from the organic substrate through a single-electron transfer. mgesjournals.commgesjournals.com This intermediate then undergoes further reaction, such as deprotonation or reaction with a nucleophile, to yield the final product. The reactions are commonly conducted in solvents like acetic acid or acetonitrile (B52724), which are resistant to oxidation. mgesjournals.commgesjournals.com
Beyond its stoichiometric use, CAN can also function as a catalyst. In such systems, a co-oxidant, such as sodium bromate (B103136) or oxygen, is used in stoichiometric amounts to regenerate the active Ce(IV) species from the Ce(III) formed during the reaction. digimat.insamaterials.com This catalytic approach offers a more atom-economical and sustainable method for oxidation reactions. For example, in the presence of a catalytic amount of CAN and a stoichiometric amount of sodium bromate, secondary alcohols can be selectively oxidized to ketones. digimat.in
Table 1: Oxidation Potential of the Ce(IV) Ion in Various Acids
| Electrolyte | Concentration (M) | E⁰(V) vs (SCE) |
| H₂SO₄ | 1.0 | 1.44 |
| HNO₃ | 1.0 | 1.61 |
| HClO₄ | 1.0 | 1.70 |
Metal-Mediated Catalytic Systems
The oxidizing power of ammonium cerium (IV) nitrate can be harnessed and modulated in conjunction with other transition metal catalysts, leading to efficient and selective oxidation processes.
Ruthenium-Catalyzed Oxidations
Ruthenium compounds, in combination with CAN, form a potent catalytic system for the oxidation of various organic substrates, particularly alcohols. mgesjournals.commgesjournals.com In these reactions, ruthenium(III) chloride is often used as the catalyst. mgesjournals.commgesjournals.com The proposed mechanism involves the oxidation of Ru(III) to a higher oxidation state by Ce(IV). This higher-valent ruthenium species then acts as the primary oxidant for the organic substrate. Subsequently, the reduced ruthenium species is re-oxidized by Ce(IV), completing the catalytic cycle. The nature of the acidic medium and the specific ruthenium complex employed can influence the reaction kinetics and the precise mechanism. mgesjournals.commgesjournals.com
Research has shown that in the presence of CAN, some ruthenium complexes can undergo transformation into nano-sized ruthenium-cerium compounds. rsc.orgrsc.org These heterogeneous catalysts are formed through electrostatic interactions and have been identified as active species in water oxidation reactions. rsc.org
Water Oxidation Catalysis
The splitting of water into oxygen and hydrogen is a cornerstone of many renewable energy strategies. The oxidation of water to produce molecular oxygen is a challenging four-electron process that requires a catalyst to lower the activation energy. rsc.orgmdpi.com this compound plays a significant role in the study and development of water oxidation catalysts (WOCs).
This compound as a Sacrificial Oxidant
In the field of artificial photosynthesis, CAN is widely used as a sacrificial chemical oxidant to drive the water oxidation reaction and evaluate the performance of potential WOCs. nih.govacs.orgacs.org It provides the necessary oxidative power to energize the catalyst, enabling it to facilitate the conversion of water to oxygen. acs.org The use of a sacrificial oxidant like CAN allows researchers to study the intrinsic activity of a catalyst without the complexities of a light-driven or electrochemical setup. researchgate.net
Interaction with Metal Hydroxides in Oxygen Evolution
This compound interacts with various metal hydroxides and oxides, which are often investigated as water oxidation catalysts. For example, in the presence of CAN, β-nickel(II) hydroxide (B78521) is oxidized to γ-nickel(III) oxyhydroxide, a species implicated in oxygen evolution. nih.govacs.org The γ-NiO(OH) then evolves oxygen under the acidic conditions generated by the reaction. nih.govacs.org This demonstrates that the role of the metal hydroxide can be to store the oxidizing equivalents provided by CAN, facilitating a multi-electron reaction with a lower activation energy. nih.govacs.org
Similarly, studies with manganese oxides, such as birnessite, have shown that CAN oxidizes the Mn(III) sites in the material to Mn(IV). nih.govacs.org This Mn(IV)-rich species is then capable of oxidizing water to produce oxygen. nih.gov The interaction between CAN and the metal (hydr)oxide is crucial for generating the high-valent metal species that are key intermediates in the oxygen-evolving process. mdpi.comnih.gov In some cases, as with iron (hydr)oxides, the interaction with CAN can lead to the transformation of the initial material into different phases during the oxygen evolution reaction. researchgate.netrsc.org
Table 2: Turnover Frequencies for Water Oxidation with Different Catalysts using CAN
| Catalyst | Oxidant | Turnover Frequency (TOF) |
| β-Ni(OH)₂ | CAN | 5.5 × 10⁻⁵ s⁻¹ |
| FeOₓHᵧ | CAN | 10⁻⁶ s⁻¹ |
| Birnessite (Mn oxide) | CAN | 1.0 ± 0.1 mmol O₂/(mol Mn·s) |
Heterogeneous Catalysis and Supported Systems
Cerium (IV)-Impregnated Nafion Catalysts
Nafion, a perfluorosulfonic acid (PFSA) polymer, is widely used as a proton exchange membrane (PEM) in fuel cells. nih.govnafion.com However, its long-term stability is compromised by reactive oxygen species (ROS) like hydroxyl radicals (•OH), which are byproducts of the electrochemical reactions and cause chemical degradation of the polymer. researchgate.netresearchgate.net Impregnating Nafion membranes with cerium ions provides a highly effective strategy to mitigate this degradation. nih.govresearchgate.net
Cerium ions are introduced into the Nafion matrix through methods like ion-exchange, where the membrane is soaked in a solution of a cerium salt, such as this compound or cerium (III) nitrate. nih.gov The cerium ions act as potent radical scavengers due to the reversible redox couple between Ce³⁺ and Ce⁴⁺. researchgate.netmdpi.com This redox activity allows them to catalytically decompose the damaging radicals. The proposed mechanism involves the oxidation of Ce³⁺ to Ce⁴⁺ by hydroxyl radicals, and the subsequent reduction of Ce⁴⁺ back to Ce³⁺ by reacting with species like hydrogen peroxide (H₂O₂), creating a regenerative cycle that protects the membrane. researchgate.net
The incorporation of cerium ions significantly enhances the chemical durability of Nafion membranes. researchgate.net Ex-situ Fenton tests, which simulate the harsh oxidative environment within a fuel cell, show that the fluoride (B91410) emission rate—an indicator of membrane degradation—is substantially lower for cerium-containing membranes compared to pristine Nafion. researchgate.net While the primary role of cerium in this system is stabilization, its impact on other membrane properties is also a key consideration. The introduction of cerium can sometimes lead to a slight decrease in proton conductivity, particularly at high humidity, potentially due to interactions between the cerium ions and the sulfonic acid groups of Nafion. nih.govmdpi.com However, in some cases, especially at low humidity, membranes with modified ceria nanoparticles have shown conductivity exceeding that of pristine Nafion. nih.gov The presence of cerium has also been found to reduce hydrogen permeability in some composite membranes. nih.gov A critical challenge is the potential for cerium ions to migrate within the membrane and leach out over time, which can diminish their protective effect. researchgate.netrsc.org
Table 2: Effect of Cerium Impregnation on Nafion Membrane Properties
| Property | Observation | Mechanism/Reason | Source(s) |
|---|---|---|---|
| Chemical Stability | Significantly increased; lower fluoride emission rates in Fenton tests. | Cerium ions act as regenerative radical scavengers via the Ce³⁺/Ce⁴⁺ redox cycle, quenching ROS. | researchgate.netmdpi.com |
| Proton Conductivity | Slight decrease at high humidity; potential increase at low humidity with modified ceria. | Interaction of cerium ions with sulfonic acid groups; modified ceria can create additional proton-conducting pathways. | nih.govmdpi.com |
| Hydrogen Permeability | Decreased for some composite membranes. | Correlates with changes in water uptake and membrane morphology. | nih.gov |
| Durability | Enhanced; lower performance loss and hydrogen crossover in fuel cell tests. | Mitigation of membrane degradation and thinning. | rsc.org |
| Ion Migration | Cerium ions can migrate within the membrane and to catalyst layers. | Influenced by water flux, potential gradients, and ion concentration. | researchgate.netrsc.org |
Supported Nickel-Cerium Catalysts for Gas Conversion
In the field of industrial catalysis, particularly for processes like the dry reforming of methane (B114726) (DRM), nickel-based catalysts are a cost-effective alternative to noble metals. nih.govmdpi.com However, they are prone to deactivation from carbon deposition (coking) and the sintering of nickel particles at the high temperatures required for the reaction. nih.govmdpi.com The addition of cerium (often as ceria, CeO₂) as a promoter to supported nickel catalysts significantly enhances their activity, stability, and resistance to deactivation. mdpi.comacs.orgbohrium.com
These catalysts are typically prepared by impregnating a high-surface-area support, such as alumina (B75360) (Al₂O₃), zirconia (ZrO₂), or silica (B1680970) (SiO₂), with precursor salts like nickel nitrate and cerium nitrate, followed by calcination. acs.orgresearchgate.net In this system, cerium is not the primary catalytic metal but a crucial promoter that modifies the properties of the nickel catalyst.
The beneficial effects of cerium are multifaceted:
Enhanced Metal Dispersion and Stability: Cerium oxide can improve the dispersion of nickel particles on the support surface and create a strong interaction between the metal and the support, which inhibits the sintering of Ni particles at high temperatures. mdpi.combohrium.com
Coke Resistance: Ceria's high oxygen storage capacity (OSC) is a key feature. mdpi.com It can store and release lattice oxygen, which facilitates the gasification of carbon deposits that form on the nickel surface, thereby keeping the active sites clean and maintaining catalyst activity over time. bohrium.com
Enhanced Reactant Activation: The presence of ceria can create more basic sites on the catalyst surface, which promotes the adsorption and activation of acidic molecules like CO₂. bohrium.com The interface between nickel and ceria is considered a highly active site for the reaction.
In the dry reforming of methane (CH₄ + CO₂ → 2H₂ + 2CO), Ni-Ce catalysts have demonstrated high conversions for both methane and carbon dioxide. mdpi.comacs.org For example, a 5Ni0.5Ce/MCM-41 catalyst showed over 90% conversion with an H₂/CO ratio near 1 and maintained high stability for over 75 hours. bohrium.com Similarly, Ni-Ce-Al composite oxides have shown high initial conversions of 68% for CH₄ and 70% for CO₂ at 700°C. acs.org These supported catalysts are also effective for converting biomass-derived tars, such as naphthalene, into valuable syngas (H₂ and CO), further highlighting their industrial potential. researchgate.netrepec.orgjeeng.net
Table 3: Performance of Supported Nickel-Cerium Catalysts in Methane Dry Reforming (DRM)
| Catalyst Composition | Support | Temperature (°C) | CH₄ Conversion (%) | CO₂ Conversion (%) | H₂/CO Ratio | Source(s) |
|---|---|---|---|---|---|---|
| 5%Ni/CeO₂ | CeO₂ | 700 | ~52 | >55 | ~0.9 | mdpi.com |
| 5 wt% Ni, CZA40 | CeO₂–ZrO₂–Al₂O₃ | 750 | 44 | 55 | 0.75 | nih.gov |
| Ni–1Ce–Al | Mesoporous Alumina | 700 | 68 | 70 | Not specified | acs.org |
| 5Ni0.5Ce/MCM-41 | MCM-41 Silica | Not specified | >90 (initial), >80 (after 75h) | >90 (initial) | ~1.0 (initial), 0.98 (after 75h) | bohrium.com |
Interactions in Materials Science and Nanotechnology
Synthesis of Cerium Oxide Nanoparticles and Nanomaterials
Ammonium (B1175870) cerium (IV) nitrate (B79036) is a key precursor in the synthesis of cerium oxide nanoparticles (CeO₂-NPs), also known as nanoceria. chemimpex.comcpts.com.ua These nanoparticles are of great interest due to their unique catalytic and redox properties. Various synthesis methods employ CAN to produce nanoceria, including precipitation, hydrothermal techniques, and hydrolysis. nih.govnih.govcapes.gov.br For instance, a stable sol of highly crystalline cerium oxide nanoparticles can form spontaneously when CAN is dissolved in water at room temperature. rsc.orgresearchgate.net Thermal hydrolysis of concentrated aqueous solutions of CAN is another effective method for producing CeO₂ nanoparticles. mdpi.comresearchgate.net
The ability to control the size and shape of cerium oxide nanoparticles is crucial for tailoring their properties to specific applications. Research has shown that synthesis parameters can be manipulated to achieve this control.
Synthesis Method: Different methods yield varying results. Homogeneous precipitation using CAN and urea (B33335) can produce nanoparticles with a primary particle size of about 8 nm. nih.govnih.gov Hydrothermal methods, which involve heating the precursor solution in an autoclave, allow for the creation of diverse morphologies such as nanocubes, nanorods, and nano-octahedrals by adjusting factors like temperature and the concentration of reagents. nih.govnih.gov
pH Level: The pH of the reaction medium significantly influences the final particle size. Studies have demonstrated that the size of spherically shaped nanoparticles tends to decrease as the pH increases towards more alkaline conditions. nih.gov
Capping Agents: The use of capping or stabilizing agents is a common strategy to control particle growth and prevent agglomeration. A variety of agents have been successfully used in conjunction with CAN-based synthesis. For example, fresh egg white, rich in proteins like ovalbumin, can act as a shape-controlling stabilizing agent to produce spherical nanoparticles. nih.gov Other agents like polyvinyl pyrrolidone (PVP) and citric acid have also been employed to control nucleation and limit particle size, in some cases to as small as 5 nm. nih.govnih.gov
Table 1: Influence of Synthesis Parameters on Cerium Oxide Nanoparticle Characteristics
| Parameter | Effect | Resulting Morphology/Size | Reference(s) |
|---|---|---|---|
| Synthesis Method | Hydrothermal | Nanocubes, nanorods, nano-octahedrals | nih.govnih.gov |
| pH | Increasing pH | Decreased particle size | nih.gov |
| Capping Agent | Polyvinyl pyrrolidone (PVP) | Spherical, 5-10 nm diameter | nih.gov |
| Capping Agent | Citric Acid | Less agglomeration, ~5 nm size | nih.gov |
The creation of stable dispersions, or sols, of cerium dioxide nanoparticles is essential for many applications. When CAN is hydrolyzed in water, it can form aqueous sols of CeO₂ that remain stable for several months. rsc.orgmdpi.com This long-term stability in acidic media is attributed to the high positive zeta potential (+40 mV) on the nanoparticle surface, which generates repulsive forces that prevent aggregation. researchgate.netmdpi.com
Furthermore, methods have been developed to extend the stability of these nanoparticles to non-aqueous environments. Stable sols of nanocrystalline cerium dioxide in nonpolar solvents can be prepared through the surface modification of CeO₂ nanoparticles. mdpi.comresearchgate.net This process typically involves first synthesizing the nanoparticles via thermal hydrolysis of an aqueous CAN solution, followed by treating them with organic acids, such as 2-ethylhexanoic acid or octanoic acid, which allows for their dispersion in nonpolar media like hexane. mdpi.comresearchgate.net
Role in Advanced Ceramic and Glass Material Development
Ammonium cerium (IV) nitrate is utilized in the development of advanced materials, including specialized ceramics and glasses with enhanced properties. chemimpex.com It serves as a raw material for producing cerium-containing compounds that are incorporated into these materials. attelements.com
In ceramics, the internal gelation process is an advanced method used to fabricate ceramic microspheres. researchgate.net Studies have shown that using CAN as the cerium precursor can lead to the formation of strong cerium gels with a quick gelation time, which is a critical step in producing these microspheres. researchgate.net
In the field of glass-ceramics, the addition of cerium can significantly alter the material's structural and optical properties. researchgate.net When cerium ions are incorporated into a glass matrix and subjected to heat treatment, they can influence the formation of crystalline phases within the glass. researchgate.net For example, the replacement of smaller ions in the host material with larger cerium ions can cause an expansion of the crystal lattice, which in turn modifies the material's optical band gap and photoluminescent properties. researchgate.net CAN is also used in the production of specialty glass. attelements.com
Applications in Photomask and Liquid Crystal Display Manufacturing
This compound is a critical component in the electronics industry, particularly in the manufacturing of photomasks and liquid crystal displays (LCDs). grandviewresearch.com It is an active ingredient in a chemical mixture known as chrome etchant. aksci.comfishersci.nlwikipedia.orgfishersci.fi This etchant is used in the wet-etching process of the thin-film transistor (TFT) black matrix, which is typically made of chromium and/or chromium oxide. researchgate.net
The etching solution, which commonly consists of CAN dissolved in nitric acid, is used to precisely remove metal layers to create the intricate circuitry required for these high-resolution displays. wikipedia.orgresearchgate.netgoogle.com The strong oxidizing power of the Ce⁴⁺ ion is essential for this process. wikipedia.org The demand for CAN is closely linked to the growth of the consumer electronics market, as LCDs are ubiquitous in televisions, computer monitors, and mobile devices. grandviewresearch.com Due to the value of cerium, methods are also being developed to recover and regenerate the cerium from the spent chromium-etching solutions generated during the manufacturing process. researchgate.netgoogle.com
Table 2: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | (NH₄)₂Ce(NO₃)₆ |
| Cerium oxide | CeO₂ |
| Nitric acid | HNO₃ |
| Urea | CO(NH₂)₂ |
| Polyvinyl pyrrolidone | (C₆H₉NO)n |
| Citric acid | C₆H₈O₇ |
| 2-ethylhexanoic acid | C₈H₁₆O₂ |
| Octanoic acid | C₈H₁₆O₂ |
| Hexane | C₆H₁₄ |
| Chromium | Cr |
Advanced Analytical Methodologies Utilizing Ammonium Cerium Iv Nitrate
Quantitative Analysis Applications
Ammonium (B1175870) cerium (IV) nitrate (B79036) is a well-established standard oxidant in quantitative analysis, particularly in the field of titrimetry, often referred to as cerimetry. nih.govmerckmillipore.com Its high purity, stability as a solid, and solubility in aqueous solutions contribute to its utility as a primary standard. Cerimetry involves the titration of a reducible analyte with a standardized solution of a Ce(IV) salt. The endpoint is typically detected using a redox indicator, such as ferroin, which exhibits a sharp color change. scribd.com
The fundamental principle of these applications lies in the oxidation of the analyte by Ce(IV) ions, which are in turn reduced to Ce(III) ions. scribd.com This technique is broadly applicable to the determination of a wide range of inorganic and organic substances. For instance, it is a classic method for the quantification of ferrous ions (Fe²⁺), where Ce⁴⁺ oxidizes Fe²⁺ to Fe³⁺. jetir.orgscribd.com Beyond simple inorganic ions, cerimetry is used to determine the concentration of various organic compounds, including alcohols, phenols, and certain pharmaceuticals. nih.gov In some applications, a known excess of ammonium cerium (IV) nitrate is added to the analyte, and the unreacted portion is then back-titrated with a standard reducing agent, such as a solution of ferrous ammonium sulfate. nih.gov
Table 1: Examples of Quantitative Analysis using this compound
| Analyte Type | Specific Example | Method | Detection |
| Inorganic Ion | Ferrous Iron (Fe²⁺) | Direct Titration (Cerimetry) | Redox Indicator (e.g., Ferroin) scribd.com |
| Pharmaceutical | Ethionamide | Back-titration | Redox Indicator (e.g., Ferroin) nih.gov |
| Organic Compound | Alcohols, Phenols | Direct Titration / Back-titration | Potentiometric or Indicator nih.gov |
| Pharmaceutical | Triflupromazine HCl | Oxidative Coupling Reaction | Spectrophotometric measurement of product mdpi.com |
Spectrophotometric Methods for Metal Ion Determination
This compound is employed in spectrophotometric methods, often in an indirect or preparatory capacity, for the determination of various metal ions. chemimpex.com Spectrophotometry relies on measuring the absorbance of light by a colored compound at a specific wavelength. The strong oxidizing power of Ce(IV) is harnessed to either generate a chromophore or to determine an analyte by measuring the decrease in its own absorbance.
One common approach involves using this compound to oxidize a metal ion to a higher oxidation state, which is then reacted with a specific chromogenic reagent to form a colored complex suitable for spectrophotometric measurement. For example, in the determination of vanadium, Ce(IV) can be used to ensure the vanadium is in the +5 oxidation state (vanadate) before it is reacted with a reagent like 3,3'-dimethylnaphthidinedisulphonic acid to form a violet-colored species. psu.edu
Another indirect method involves adding a known excess of a Ce(IV) solution to a sample containing a reducible analyte. After the reaction is complete, the concentration of the remaining Ce(IV) is determined. This can be achieved by reacting the unreacted Ce(IV) with a chromogenic agent that produces a colored product. For instance, in the analysis of the drug ethionamide, excess Ce(IV) is reacted with ortho-dianisidine to produce an orange-red product measured at 470 nm. nih.gov The initial concentration of the analyte is then calculated based on the amount of Ce(IV) consumed. This principle can be extended to metal ions that can be stoichiometrically oxidized by Ce(IV).
Table 2: Spectrophotometric Determination Methods Involving this compound
| Analyte | Role of this compound | Chromogenic Reagent/Indicator | Wavelength (λmax) |
| Ethionamide | Oxidant (used in excess) | Ortho-dianisidine (for unreacted Ce(IV)) | 470 nm nih.gov |
| Vanadium(IV) | Oxidizing agent to convert V(IV) to V(V) | 3,3'-Dimethylnaphthidinedisulphonic acid | 555 nm psu.edu |
| Iron(II) | Oxidizing agent in titrimetric step | Ferroin indicator | Visual endpoint, or spectrophotometric monitoring jetir.org |
| Triflupromazine HCl | Oxidant in coupling reaction | Forms a colored product directly | 498.6 nm mdpi.com |
Chemiluminescence-Based Detection Systems
Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. Systems based on this compound are valued for their high sensitivity and low detection limits. In these systems, the strong oxidizing potential of Ce(IV) is the driving force for generating an excited-state species that subsequently emits light upon relaxation.
A prominent example is the Ru(phen)₃²⁺-Ce(IV) system (where Ru(phen)₃²⁺ is Tris(1,10-phenanthroline)ruthenium(II)). In an acidic medium, Ce(IV) oxidizes Ru(phen)₃²⁺ to Ru(phen)₃³⁺. nii.ac.jp While this reaction itself can produce weak chemiluminescence, the emission is significantly enhanced by the presence of certain analytes that can be oxidized by Ce(IV) or can interact with the excited species. This enhancement forms the basis for the quantitative detection of these analytes. This methodology has been successfully applied to the determination of pharmaceuticals like aspirin (B1665792) and fluoroquinolones in various matrices, including milk and plasma samples. nii.ac.jpuwindsor.caijbpas.com
The versatility of the Ce(IV)-based CL systems allows for the detection of a range of other substances. For example, Ce(IV) ions can catalyze the hydrolysis of specific substrates like CDP-Star, leading to strong CL emission, a process that can be used for the sensitive detection of Ce(IV) itself or for analytes like ascorbic acid and hypochlorite (B82951) that interact with the Ce(IV)/Ce(III) cycle. nii.ac.jp
Table 3: Analytes Detected Using this compound in Chemiluminescence Systems
| Analyte | CL System | Basis of Detection | Application |
| Aspirin | Ru(phen)₃²⁺/Ce(IV) | Enhancement of CL intensity | Pharmaceutical formulations, plasma samples nii.ac.jp |
| Fluoroquinolones | Ce(IV)-based multi-pumping flow system | Enhancement of CL intensity | Screening in milk samples uwindsor.caijbpas.com |
| Ascorbic Acid | Ce(IV)/CDP-Star | Inhibition of CL via reduction of Ce(IV) to Ce(III) | Chemical analysis nii.ac.jp |
| Hypochlorite (ClO⁻) | Ce(IV)/CDP-Star | Enhancement of CL via oxidation of Ce(III) to Ce(IV) | Chemical analysis nii.ac.jp |
Colorimetric Assays for Chemical Detection
Colorimetric assays provide a simple and often rapid means of chemical detection, frequently enabling visual or instrument-based quantification through color change. This compound is a key reagent in several such assays due to its ability to form intensely colored complexes with specific analytes.
A classic application is the qualitative and quantitative determination of ethanol (B145695). When mixed with compounds containing alcoholic hydroxyl groups, such as ethanol, yellow ceric ammonium solutions form a deep orange-red 1:1 Ce(IV)-ethanol complex. rsyn.org This distinct color change is immediate and can be measured spectrophotometrically at wavelengths around 415-470 nm for quantitative analysis. sigmaaldrich.comsoton.ac.uk This method has been adapted for use in flow-injection analysis systems and lab-on-a-chip devices for the rapid determination of ethanol in alcoholic beverages and gasohol fuels. sigmaaldrich.comsoton.ac.uk
A more sophisticated approach is the metal extrusion-based fluorescent indicator displacement assay (MEFID). In one such system designed for phosphate (B84403) detection, this compound is combined with the fluorophore calcein (B42510) blue to form a non-fluorescent complex. merckmillipore.com In the presence of phosphate ions, the cerium ion is "extruded" from the complex to form highly insoluble cerium phosphate. This releases the calcein blue, restoring its fluorescence and providing a highly selective and sensitive method for detecting phosphate in aqueous media, even in complex samples like cola and environmental water. merckmillipore.com
Table 4: Colorimetric and Fluorometric Assays Using this compound
| Analyte | Assay Type | Principle | Detection Method |
| Ethanol | Colorimetric | Formation of a red-colored Ce(IV)-ethanol complex. rsyn.orgsigmaaldrich.com | Spectrophotometry (Absorbance at ~415-470 nm) sigmaaldrich.comsoton.ac.uk |
| Phosphate (PO₄³⁻) | Fluorometric (Indicator Displacement) | Phosphate extrudes Ce(IV) from a non-fluorescent [Ce(Calcein Blue)]²⁺ complex, restoring fluorescence. merckmillipore.com | Fluorometry (Emission at 450 nm) or naked-eye detection merckmillipore.com |
| Alcohols (general) | Colorimetric | Formation of an intensely colored, unstable complex. soton.ac.uk | Visual or spectrophotometric soton.ac.uk |
Electrochemical Studies of Cerium (IV)/Cerium (III) Redox Couple
The electrochemical behavior of the Ce(IV)/Ce(III) redox couple is fundamental to many of its applications, including its use in redox flow batteries and mediated electrochemical oxidation processes. tsijournals.com Electrochemical studies, particularly using cyclic voltammetry, have been crucial in characterizing the thermodynamics and kinetics of this redox pair.
Electrochemical investigations have provided key kinetic parameters, such as diffusion coefficients for both Ce(III) and Ce(IV) ions and standard rate constants for the electron transfer process at various electrode materials like platinum and glassy carbon. This data is vital for designing and optimizing electrochemical reactors for applications such as the regeneration of Ce(IV) in industrial processes.
Table 5: Selected Electrochemical Parameters for the Ce(IV)/Ce(III) Redox Couple
| Parameter | Medium | Value | Method/Electrode |
| Standard Potential (E°) | Nitric Acid | ~1.61 V vs. NHE | - |
| Diffusion Coefficient (Ce³⁺) | 2.0 M Methanesulfonic Acid | 5.6 x 10⁻⁶ cm²/s | Rotating Platinum Electrode soton.ac.uk |
| Diffusion Coefficient (Ce⁴⁺) | 2.0 M Methanesulfonic Acid | 2.7 x 10⁻⁶ cm²/s | Rotating Platinum Electrode soton.ac.uk |
| Diffusion Coefficient (Ce³⁺) | 0.5 M Sulfuric Acid | 5.2 x 10⁻⁶ cm²/s | Platinum Electrode soton.ac.uk |
| Diffusion Coefficient (Ce⁴⁺) | 0.5 M Sulfuric Acid | 5.0 x 10⁻⁶ cm²/s | Platinum Electrode soton.ac.uk |
| Redox Process Nature | Sulfuric Acid | Quasi-reversible | Cyclic Voltammetry / Platinum Electrode |
Green Chemistry Perspectives and Sustainable Methodologies
Environmentally Benign Synthetic Protocols
The development of environmentally benign synthetic protocols is a cornerstone of sustainable chemistry, aiming to reduce environmental impact through simpler, eco-friendly processes. scirp.orgwisdomlib.org Ammonium (B1175870) cerium (IV) nitrate (B79036) has been instrumental in creating such methodologies, including solvent-free reactions, microwave-assisted synthesis, and multi-component reactions (MCRs), which enhance efficiency and reduce waste. tandfonline.comresearchgate.net
One key area is the replacement of hazardous reagents. For instance, in the bromination of acetanilide, CAN combined with potassium bromide offers a safer alternative to using corrosive molecular bromine. saspublishers.com Similarly, CAN has been used as a catalyst in solvent-free, solid-state reactions, such as the 1,4-addition of thiols to α,β-unsaturated ketones, which proceed rapidly and in almost quantitative yields without the need for volatile organic solvents. researchgate.net
Microwave-assisted solid-phase synthesis using CAN as a catalyst represents another green approach, offering economic and environmental benefits through considerably shortened reaction times and high yields, even at a gram scale. MCRs, which involve two or more synthetic steps carried out without isolating intermediates, further exemplify CAN's role in sustainable chemistry by saving time, energy, and raw materials. tandfonline.com
Table 1: Examples of Environmentally Benign Protocols using CAN
| Reaction Type | Substrates | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Bromination | Acetanilide, Potassium Bromide | Ethanol (B145695), Room Temperature | Replaces corrosive molecular bromine | saspublishers.com |
| 1,4-Conjugate Addition | α,β-unsaturated ketones, Thiols | Solvent-free, Room Temperature | Avoids volatile organic solvents, short reaction time (5-15 min) | researchgate.net |
| Amide Synthesis | Substituted carboxylic acid, Urea (B33335) | Solid-phase, Microwave irradiation | Shortened reaction times, high yields |
Aqueous Media Reactions
Utilizing water as a reaction solvent is a primary goal of green chemistry due to its non-toxic, non-flammable, and abundant nature. scirp.org Ammonium cerium (IV) nitrate is notably effective in aqueous media, acting as a versatile catalyst for a range of organic transformations. scirp.orgresearchgate.net Its solubility in water makes it a convenient and eco-friendly choice for many synthetic procedures. scirp.org
Significant research has demonstrated CAN's catalytic prowess in water. For example, it facilitates the efficient synthesis of various quinoxaline (B1680401) derivatives from 1,2-diketones and 1,2-diamines using just 5 mol% of the catalyst in water. researchgate.net Another notable application is the green, simple, and highly efficient synthesis of N,N'-diarylsubstituted formamidines. This reaction occurs between aromatic amines and triethylorthoformate in water at ambient temperature, offering high yields and simplifying the work-up process. scirp.org The use of CAN in tap water has been shown to be a proficient and green approach for synthesizing quinoxalines. sigmaaldrich.com
The ability of CAN to catalyze reactions in water avoids the use of volatile, toxic, and flammable organic solvents, which are a major source of chemical pollution. ijsrch.com This approach not only enhances safety but also reduces the environmental burden associated with chemical synthesis.
Table 2: CAN-Catalyzed Reactions in Aqueous Media
| Product Class | Reactants | Catalyst Loading | Key Advantage | Reference |
|---|---|---|---|---|
| Quinoxalines | 1,2-Diketones, 1,2-Diamines | 5 mol% | Use of water as solvent, high yields | researchgate.net |
| N,N'-Diarylsubstituted Formamidines | Aromatic amines, Triethylorthoformate | 10 mol% | Reaction at ambient temperature in water | scirp.org |
| Tetrahydropyrimidine quinolines | Aromatic aldehydes, N,N'-dimethylbarbituric acid, 4-hydroxy-1-methylquinoline-2(1H)-one | Catalytic amount | Use of water as a green medium | ijsrch.com |
Recyclable Catalytic Systems
A key principle of green chemistry is the use of catalysts to enhance reaction efficiency and minimize waste. wa.gov To further improve sustainability, these catalysts should ideally be recyclable. Systems involving this compound have been developed where the catalyst can be recovered and reused, significantly lowering costs and environmental impact.
One successful strategy involves immobilizing CAN on a solid support. For instance, silica-supported ceric ammonium nitrate (CAN∙SiO₂) has been developed as a reusable, heterogeneous catalyst. rsc.org This system has been effectively used for the four-component synthesis of tetrasubstituted pyrroles, demonstrating high efficiency and the ability to be recycled without a significant loss of catalytic activity. rsc.org
Another innovative approach utilizes CAN-stabilized maghemite (γ-Fe₂O₃) nanoparticles as a magnetically recyclable catalyst. researchgate.net These nanoparticles are effective in promoting reactions such as the aza-Michael addition to form β-amino derivatives and can be easily separated from the reaction mixture using a magnet for subsequent reuse. researchgate.net Furthermore, the use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent system in conjunction with a CAN catalyst has been reported for the synthesis of benzimidazoles, providing a novel and sustainable route for bulk industrial applications. ias.ac.in
Table 3: Recyclable Catalytic Systems Involving CAN
| Catalytic System | Support/Solvent | Application | Recyclability | Reference |
|---|---|---|---|---|
| CAN∙SiO₂ | Silica (B1680970) gel | Synthesis of tetrasubstituted pyrroles | Catalyst is recoverable and reusable | rsc.org |
| CAN-γ-Fe₂O₃ | Maghemite nanoparticles | Synthesis of β-amino derivatives | Magnetically separable and reusable | researchgate.net |
Reduction of Hazardous Waste Generation
The prevention of waste is the first and most important principle of green chemistry. wa.govjctjournal.com The use of this compound in catalysis directly contributes to waste reduction by offering more efficient and atom-economical synthetic routes. tandfonline.comjctjournal.com Catalytic processes, by definition, use small amounts of a substance to perform a transformation many times, avoiding the large quantities of waste associated with stoichiometric reagents. wa.govtandfonline.com
Methodologies employing CAN reduce waste at several levels:
Maximizing Atom Economy : By promoting multi-component reactions, CAN helps to incorporate a higher percentage of the atoms from the reactants into the final product, minimizing byproducts. rsc.orgjctjournal.com
Eliminating Hazardous Solvents : Performing reactions in water or under solvent-free conditions eliminates the need for volatile, often toxic, organic solvents, which constitute a large portion of the waste in traditional chemical processes. aarf.asiaresearchgate.netscirp.org
Avoiding Hazardous Reagents : CAN enables the use of safer chemical pathways, such as replacing corrosive elemental bromine with a KBr/CAN system for bromination, thereby reducing the generation of hazardous substances from the start. jetir.orgsaspublishers.com
Improving Energy Efficiency : Many CAN-catalyzed reactions proceed under mild conditions, such as at ambient temperature, which reduces the energy consumption and associated environmental footprint of the process. wa.govscirp.org
By encouraging the design of processes that reduce or eliminate the use and generation of hazardous substances, the application of CAN as a catalyst is a practical implementation of green chemistry principles, leading to more sustainable industrial processes. aarf.asia
Q & A
Q. How is ACN utilized as an oxidizing agent in radical addition reactions, and what experimental parameters control stereoselectivity?
ACN promotes regioselective radical additions to electron-rich alkenes (e.g., D-glycals) by generating reactive intermediates like ·CH2NO2 from nitroalkanes. Stereoselectivity is enhanced by lowering reaction temperatures (e.g., 0–25°C), which reduces competing pathways like Ferrier rearrangement. For example, substituting Mn(OAc)₃ with ACN in reactions with 3,4,6-tri-O-acetyl-D-glucal increased β-selectivity from 1:1 to 3:1 . Key parameters include:
- Temperature : Lower temperatures favor stereochemical control.
- Substituents : Electron-withdrawing groups at C-3 of glycals slow reaction rates, while electron-donating groups accelerate them.
- Solvent system : Aqueous conditions may lead to unexpected products (e.g., compound 29 via radical recombination) .
Q. What methodological considerations are critical when employing ACN in redox titrations?
ACN is a stable, strong oxidant (E° = +1.44 V in H₂SO₄) suitable for quantifying reducing agents. Key steps include:
- Standardization : Pre-titrate ACN against sodium oxalate using ferroin indicator to confirm molarity.
- Acidic medium : Use 1–2 M H₂SO₄ to maintain Ce⁴⁺ solubility and reactivity.
- Endpoint detection : Monitor color change from yellow (Ce⁴⁺) to colorless (Ce³⁺) or use potentiometric methods for turbid solutions .
Q. How can ACN be applied in spectrophotometric drug analysis?
ACN oxidizes pharmaceuticals (e.g., sofosbuvir) in acidic media, with unreacted Ce⁴⁺ quantified via dye interactions (e.g., indigo carmine at 610 nm). Optimize:
- Reaction time : 10–20 min for complete oxidation.
- H₂SO₄ concentration : 0.5–1.0 M for optimal Ce⁴⁺ activity.
- Interference mitigation : Mask ions like Fe³⁺ with EDTA .
Advanced Research Questions
Q. How can conflicting reactivity data in ACN-mediated reactions be resolved, particularly regarding substituent effects?
Contradictions arise from electronic and steric effects of substituents. For example, C-1 electron-withdrawing groups on glycals inhibit reactivity, while C-3 electron-donating groups enhance it. Systematic analysis involves:
- Comparative kinetic studies : Measure rate constants for substituted glycals under identical conditions.
- Computational modeling : Use DFT to map transition states and identify steric/electronic contributions.
- Isotopic labeling : Track radical intermediates via ²H or ¹³C labeling to distinguish mechanistic pathways .
| Substituent Position | Electronic Effect | Observed Reactivity Trend |
|---|---|---|
| C-1 | Withdrawing | Decreased rate |
| C-3 | Donating | Increased rate |
Q. What experimental strategies distinguish between radical and ionic mechanisms in ACN-driven reactions?
- Radical traps : Add TEMPO or BHT; reaction inhibition confirms radical intermediates.
- Electrochemical analysis : Measure oxidation potentials of substrates; ionic pathways require lower potentials than radical initiation.
- Stereochemical outcomes : Radical additions often show lower stereoselectivity compared to ionic pathways. For instance, ACN-mediated azide formation proceeds via ligand transfer (ionic) rather than radical recombination, as shown by retained configuration in products .
Q. How can ACN be leveraged in catalytic deprotection reactions under mild conditions?
ACN (5–10 mol%) in acetonitrile/water mixtures cleaves protecting groups (e.g., PMP ethers) at 25°C via single-electron oxidation. Key optimizations:
- pH control : Neutral conditions minimize side reactions.
- Substrate scope : Electron-rich aromatics deprotect faster (k = 0.15 min⁻¹ for p-methoxy vs. k = 0.03 min⁻¹ for p-nitro).
- Scalability : Maintain inert atmosphere to prevent Ce³⁺ reoxidation, which deactivates the catalyst .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported reaction pathways for ACN with sodium azide?
Two mechanisms are proposed: (1) direct azide radical addition or (2) ligand transfer from Ce⁴⁺-azide complexes. To resolve:
- EPR spectroscopy : Detect azide radicals during reaction.
- Kinetic isotope effects : Compare rates of NaN₃ vs. ¹⁵N-labeled NaN₃; KIE > 1 supports radical pathways.
- Synthetic outcomes : Isolate intermediates like Ce(NO₃)₅(N₃)²⁻ to confirm ligand transfer .
Safety & Handling
Q. What precautions are essential when handling ACN in oxidative reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
